1,2-Bis(hexyloxy)benzene

Catalog No.
S1898445
CAS No.
94259-20-8
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(hexyloxy)benzene

CAS Number

94259-20-8

Product Name

1,2-Bis(hexyloxy)benzene

IUPAC Name

1,2-dihexoxybenzene

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3

InChI Key

XNBVDORAKLGCKG-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC=C1OCCCCCC

Canonical SMILES

CCCCCCOC1=CC=CC=C1OCCCCCC

1,2-Bis(hexyloxy)benzene consists of a benzene ring substituted with two hexyloxy chains. The presence of these long alkyl chains enhances its solubility in organic solvents and contributes to its amphiphilic properties, making it suitable for various applications in materials science and organic chemistry . The compound is also known for its thermal and chemical stability, which makes it an attractive candidate for further research and development.

  • Liquid Crystal Precursor

    The long hexyl chains attached to the benzene ring in 1,2-Bis(hexyloxy)benzene could influence the formation of liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are used in various technological applications, including LCD screens. Research on similar molecules with long alkyl chains shows promise in the development of new liquid crystal materials [].

  • Organic Material for Functional Devices

    The combination of aromatic rings and ether groups in 1,2-Bis(hexyloxy)benzene suggests potential applications in organic electronics. Organic electronics involve using organic materials for electronic devices. Researchers are constantly exploring new organic materials with specific properties for applications such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The hexyloxy groups can direct electrophiles to the ortho and para positions of the benzene ring.
  • Cross-Coupling Reactions: It can serve as a precursor in palladium-catalyzed reactions, where it is involved in forming more complex organic structures .
  • Reduction Reactions: The compound can be reduced to yield various derivatives, expanding its utility in synthetic organic chemistry.

The synthesis of 1,2-bis(hexyloxy)benzene typically involves:

  • Nucleophilic Substitution: Hexyl bromide can be reacted with phenol derivatives under basic conditions to introduce hexyloxy groups onto the benzene ring.
  • Coupling Reactions: More advanced synthetic routes may employ palladium-catalyzed coupling techniques to achieve higher yields and purities .

1,2-Bis(hexyloxy)benzene has potential applications in:

  • Materials Science: Due to its amphiphilic nature, it can be used in the formulation of surfactants or as a component in polymers.
  • Organic Electronics: The compound may serve as a building block for organic semiconductors or light-emitting diodes.
  • Chemical Intermediates: It can act as a precursor for synthesizing more complex organic molecules.

Several compounds share structural similarities with 1,2-bis(hexyloxy)benzene. Below are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Bis(hexyloxy)benzeneAromatic compoundSubstitution at the 1 and 3 positions
1,4-Bis(hexyloxy)benzeneAromatic compoundSubstitution at the 1 and 4 positions
OctyloxybenzeneAromatic compoundLonger alkyl chain leading to different solubility properties
2-Hydroxy-1-heptyloxybenzeneHydroxyl-substituted aromaticPresence of hydroxyl group affecting reactivity

Each of these compounds exhibits unique properties based on their substitution patterns and chain lengths, influencing their solubility, reactivity, and potential applications.

XLogP3

6.4

Wikipedia

1,2-Dihexyloxybenzene

Dates

Modify: 2023-08-16

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